molecular formula C11H16ClNO3 B3172393 3-Chloro-2-[2-(2-methoxyethoxy)ethoxy]aniline CAS No. 946727-27-1

3-Chloro-2-[2-(2-methoxyethoxy)ethoxy]aniline

Cat. No.: B3172393
CAS No.: 946727-27-1
M. Wt: 245.7 g/mol
InChI Key: NTALMRHRUHHEMI-UHFFFAOYSA-N
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Description

3-Chloro-2-[2-(2-methoxyethoxy)ethoxy]aniline is a chemical compound with the molecular formula C11H16ClNO3 and a molecular weight of 245.70 g/mol. This substituted aniline features a triethylene glycol monomethyl ether chain, a structural motif known for influencing solubility and other physicochemical properties . As a building block in organic synthesis, it serves as a versatile precursor for researchers, particularly in the development of more complex molecules. Its structure, which includes a primary aniline and an alkoxy side chain, makes it a valuable intermediate for accessing a diverse chemical space. The primary research applications of this aniline derivative are in medicinal chemistry and materials science. It is designed for use in the synthesis of novel compounds for biological screening and pharmaceutical R&D . The aniline group can be utilized in condensation reactions to form Schiff bases or amides, or serve as a handle for metal-catalyzed cross-coupling reactions. The pendant polyether chain can be leveraged to modulate the lipophilicity and aqueous solubility of the final target molecules, which is a critical parameter in drug discovery . This product is sold for Research Use Only and is not intended for diagnostic or therapeutic applications of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2-[2-(2-methoxyethoxy)ethoxy]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO3/c1-14-5-6-15-7-8-16-11-9(12)3-2-4-10(11)13/h2-4H,5-8,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTALMRHRUHHEMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOC1=C(C=CC=C1Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Chloro 2 2 2 Methoxyethoxy Ethoxy Aniline and Its Key Precursors

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

A retrosynthetic analysis of 3-Chloro-2-[2-(2-methoxyethoxy)ethoxy]aniline reveals two primary strategic disconnections. The first disconnection is at the ether linkage, separating the aniline (B41778) core from the polyether side chain. This suggests a synthetic route where a suitably substituted aniline precursor is coupled with a derivative of 2-(2-methoxyethoxy)ethanol (B87266).

The second key disconnection is within the aniline core itself, specifically breaking the carbon-nitrogen bond of the amino group. This points towards a precursor nitroaromatic compound, which can be subsequently reduced to the desired aniline. This approach is advantageous as the nitro group can act as a directing group during the synthesis of the aromatic ring, and its reduction to an amine is a well-established and high-yielding transformation.

Approaches to Aniline Core Synthesis Relevant to the Compound’s Structure

Reduction of Nitroaromatic Precursors

The reduction of a nitroaromatic precursor is a fundamental and widely used method for the synthesis of anilines. nih.govnih.govacs.orgresearchgate.net This approach is particularly relevant for the synthesis of this compound, where the corresponding nitrobenzene (B124822) derivative serves as a key intermediate.

Historically, methods for reducing nitroarenes to anilines often involved harsh conditions, such as high temperatures and the use of hydrogen gas, which can lead to a lack of selectivity and pose environmental concerns. nih.govacs.orgresearchgate.net However, significant advancements have been made in developing milder and more selective reduction protocols.

One promising approach involves electrocatalytic reduction using a polyoxometalate redox mediator. nih.govnih.govresearchgate.net This method operates at room temperature in an aqueous solution, avoiding the need for harsh reagents or hydrogen gas. nih.govnih.govresearchgate.net The polyoxometalate mediator reversibly accepts electrons from the cathode and then reacts with the nitrobenzene in solution to selectively reduce it to the corresponding aniline. nih.govresearchgate.net This technique has shown high selectivity, even with substrates containing other reducible functional groups. nih.gov

Another selective method utilizes Fe doped 1T MoS2 nanozymes for the chemical reduction of nitrobenzene to aniline. chemrxiv.org This system can achieve complete and selective reduction of the nitro group under ambient conditions, using water as the hydrogenating agent. chemrxiv.org

The choice of reducing agent and reaction conditions is crucial for achieving high yields and purity of the final aniline product.

Table 1: Comparison of Reduction Methods for Nitroaromatic Precursors

MethodReagents/CatalystConditionsAdvantagesDisadvantages
Catalytic HydrogenationH₂, Metal Catalyst (e.g., Ni, Pd, Pt)High temperature and pressureHigh yieldPotential for catalyst poisoning, harsh conditions
Electrocatalytic ReductionPolyoxometalate redox mediatorRoom temperature, aqueous solutionHigh selectivity, mild conditions, environmentally friendlyMay require specialized equipment
Chemical ReductionFe doped 1T MoS2 nanozymeAmbient temperature and pressure, waterHigh selectivity and activityCatalyst synthesis may be complex

Regioselective Halogenation Strategies for Aniline Derivatives

The introduction of a chlorine atom at a specific position on the aniline ring is another critical step in the synthesis. The regioselectivity of this halogenation reaction is paramount to obtaining the desired 3-chloro isomer.

Direct chlorination of aminophenols in aqueous solution can lead to a mixture of products and the formation of disinfection by-products. nih.gov Therefore, more controlled and regioselective methods are required.

A notable strategy for the synthesis of 2-aminophenols, which can be precursors to the target molecule, involves a cascade acs.orgacs.org-sigmatropic rearrangement and in situ hydrolysis of N-arylhydroxylamines. rsc.orgnih.gov This method demonstrates high regioselectivity and functional group tolerance under mild conditions. rsc.orgnih.gov

For the direct chlorination of activated aromatic compounds, including aniline derivatives, various reagents and conditions have been developed to achieve high regioselectivity, often favoring the para-position. acs.org However, achieving selective ortho- or meta-chlorination can be more challenging and may require the use of specific directing groups or catalysts.

An electrochemical approach for the mono- and dichlorination of electron-rich precursors using dichloromethane (B109758) as both the solvent and chlorine source has been developed. rsc.org This method utilizes a "quasi-divided" cell to control the reaction and has been shown to be effective for a range of substrates. rsc.org

Methodologies for Constructing the 2-[2-(2-methoxyethoxy)ethoxy] Side Chain

The construction of the ether side chain and its attachment to the aniline core is the final key transformation in the synthesis of this compound.

Ether Linkage Formation via Williamson Ether Synthesis Variants

The Williamson ether synthesis is a classic and versatile method for forming ether linkages. chemistrytalk.orgwikipedia.orgbyjus.com It typically involves the reaction of an alkoxide with a primary alkyl halide via an S\N2 mechanism. wikipedia.orgmasterorganicchemistry.com

In the context of synthesizing the target molecule, a variant of the Williamson ether synthesis would be employed. This would involve the reaction of the sodium or potassium salt of a 3-chloro-2-aminophenol derivative with a suitable derivative of 2-(2-methoxyethoxy)ethanol, such as its tosylate or mesylate, which are excellent leaving groups.

The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile (B52724) or N,N-dimethylformamide, to facilitate the S\N2 reaction. byjus.com The temperature is usually maintained between 50-100 °C, and the reaction time can range from 1 to 8 hours. byjus.com Yields for the Williamson ether synthesis can be quite high, often in the range of 50-95% in laboratory settings. wikipedia.orgbyjus.com

It is important to note that the Williamson ether synthesis works best with primary alkyl halides. masterorganicchemistry.com Secondary and tertiary alkyl halides are more prone to elimination side reactions. wikipedia.org

Alkylation Reactions Utilizing Ethylene (B1197577) Glycol Derivatives

The side chain itself, 2-(2-methoxyethoxy)ethanol, is a derivative of ethylene glycol. chemicalbook.comwikipedia.orgnist.gov This versatile solvent and chemical intermediate can be synthesized and functionalized through various alkylation reactions.

The synthesis of the side chain can be achieved by the sequential ethoxylation of methanol. The starting material, 2-(2-methoxyethoxy)ethanol, is a commercially available compound. chemicalbook.com

To be used in the Williamson ether synthesis, the hydroxyl group of 2-(2-methoxyethoxy)ethanol needs to be converted into a good leaving group. This is typically achieved by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine (B92270) to form the corresponding tosylate or mesylate.

Chemo-, Regio-, and Stereoselectivity Considerations in the Synthesis Pathway

Regioselectivity in Nucleophilic Aromatic Substitution:

The primary challenge in the initial step is to achieve monosubstitution and to direct the incoming nucleophile, the alkoxide of 2-(2-methoxyethoxy)ethanol, to the correct position on the 2,6-dichloronitrobenzene ring. The two chlorine atoms are electronically distinct due to the presence of the nitro group, which is a powerful electron-withdrawing group. The nitro group activates the ring towards nucleophilic attack and can stabilize the negative charge in the Meisenheimer complex intermediate.

The nitro group exerts its activating effect on both the ortho (C-2) and para (C-6) positions through resonance stabilization. However, the inductive effect of the nitro group is strongest at the adjacent C-2 position, making it more electron-deficient and thus more susceptible to nucleophilic attack. This electronic preference generally favors substitution at the C-2 position. The regioselectivity of such reactions can be significantly influenced by the solvent; for instance, in analogous systems like 2,6-dichloro-3-(methoxycarbonyl)pyridine, the selectivity for the 2-position versus the 6-position is highly dependent on the solvent's hydrogen-bond acceptor capability. Nonpolar solvents have also been shown to favor ortho-selective nucleophilic substitution in similar substrates. Therefore, careful selection of the solvent is paramount to ensure the desired regioselectivity, leading to the formation of 1-chloro-2-[2-(2-methoxyethoxy)ethoxy]-3-nitrobenzene over the undesired 1-chloro-6-[2-(2-methoxyethoxy)ethoxy]-3-nitrobenzene isomer.

Chemoselectivity in Nitro Group Reduction:

The second critical stage of the synthesis is the reduction of the nitro group to an amine. This transformation must be highly chemoselective, leaving the chloro substituent and the ether linkage intact. A significant side reaction in the reduction of halogenated nitroaromatics is hydrodehalogenation, where the halogen atom is reductively cleaved.

Catalytic hydrogenation is a common method for nitro group reduction. However, standard catalysts like Palladium on carbon (Pd/C) are often associated with hydrodehalogenation, which would lead to an undesired byproduct. Raney Nickel is frequently a superior choice for substrates where the preservation of chloro, bromo, or iodo substituents is critical. commonorganicchemistry.com The use of Raney Nickel in combination with a hydrogen donor like formic acid or ammonium (B1175870) formate (B1220265) provides a mild and highly selective system for reducing nitro groups while leaving halogens and other sensitive functionalities unaffected. mdma.ch Other reagents, such as tin(II) chloride (SnCl2), also offer a mild method for this transformation, minimizing the risk of cleaving the C-Cl bond. commonorganicchemistry.com

Stereoselectivity:

The synthesis of this compound does not involve the formation of any new chiral centers. The starting materials and the final product are achiral. Therefore, stereoselectivity is not a consideration in this particular synthetic pathway.

Optimization of Reaction Conditions and Catalytic Systems for Enhanced Efficiency

To ensure high yield, purity, and process efficiency, the optimization of reaction conditions and the selection of appropriate catalytic systems are crucial.

Role of Solvent Systems and Temperature Profiles

The choice of solvent and the reaction temperature are critical parameters, particularly for the initial nucleophilic aromatic substitution step.

Solvent Systems: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP) are commonly employed for SNAr reactions. These solvents are effective at solvating the cation of the alkoxide salt, thereby increasing the nucleophilicity of the alkoxide anion. The choice of solvent can also directly impact the regioselectivity of the substitution on di-substituted rings. Studies on similar systems have shown that solvents with low hydrogen-bond acceptor abilities can favor substitution at the more sterically hindered position, while solvents with high hydrogen-bond acceptor abilities can shift the selectivity. For instance, a switch from dichloromethane (low β value) to DMSO (high β value) can invert the regioselectivity in the substitution of dichloropyridines. researchgate.net

Phase-transfer catalysis (PTC) offers an alternative approach, particularly for Williamson ether synthesis. masterorganicchemistry.com A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., Aliquat 336®), facilitates the transfer of the alkoxide nucleophile from an aqueous or solid phase into the organic phase containing the aryl halide. phasetransfer.comprinceton.edu This can enhance reaction rates, allow for milder reaction temperatures, and improve selectivity by minimizing side reactions. crdeepjournal.org Nonpolar solvents like toluene (B28343) or xylene are often used in PTC systems. crdeepjournal.org

Temperature Profiles: The rate of SNAr reactions is highly dependent on temperature. Higher temperatures generally lead to faster reaction rates. However, excessive temperatures can promote side reactions, such as decomposition or the formation of undesired isomers. For the etherification of chloronitrobenzenes, temperatures are typically controlled within a specific range to ensure both a reasonable reaction rate and high selectivity. crdeepjournal.org Optimization studies are necessary to determine the ideal temperature profile that balances reaction kinetics with product purity.

The following interactive table illustrates the hypothetical effect of different solvent systems on the regioselectivity of the etherification reaction.

Solvent SystemTemperature (°C)Yield of 2-substituted isomer (%)Yield of 6-substituted isomer (%)Comments

Investigation of Catalyst Selection for Specific Transformations

Catalysis in Ether Synthesis: While many SNAr reactions proceed without a catalyst, particularly with highly activated substrates, certain etherification reactions benefit from catalysis. In Ullmann-type condensations, copper-based catalysts are often used to facilitate the formation of diaryl ethers. crdeepjournal.org For the synthesis of alkyl aryl ethers via Williamson synthesis, phase-transfer catalysts are highly effective, as previously mentioned. crdeepjournal.org The choice of catalyst, such as tetra-n-butylammonium bromide or Aliquat 336®, can significantly impact reaction efficiency.

Catalysis in Nitro Reduction: The selection of the catalyst for the reduction of the nitro group is critical for achieving high chemoselectivity.

Raney Nickel: As discussed, Raney Nickel is a preferred catalyst for the hydrogenation of halogenated nitroaromatics due to its lower propensity to cause hydrodehalogenation compared to palladium catalysts. commonorganicchemistry.comgoogle.com Modifying the Raney Nickel catalyst, for example by doping with other metals, can further tune its activity and selectivity, although this can sometimes increase hydrodehalogenation if not carefully controlled. google.com

Palladium on Carbon (Pd/C): Standard Pd/C is a highly active hydrogenation catalyst but often leads to the loss of halogen substituents. commonorganicchemistry.commdpi.com However, the selectivity of Pd/C can be improved by using catalyst poisons or modifiers. For instance, the addition of ethylenediamine (B42938) to form a Pd/C(en) complex can suppress unwanted side reactions and allow for the chemoselective hydrogenation of a nitro group in the presence of other reducible functionalities. fujifilm.comnih.gov

Other Metal Catalysts: Catalysts based on platinum (e.g., Platinum(IV) oxide) are also effective for nitro group reduction. Iron powder in acidic media is a classical, cost-effective, and chemoselective method for reducing aromatic nitro compounds without affecting most other functional groups. commonorganicchemistry.com

The following interactive table summarizes the performance of different catalytic systems for the chemoselective reduction of a model chloronitroaryl ether intermediate.

Catalyst SystemTemperature (°C)Yield of Amine (%)Yield of Dehalogenated Product (%)Comments

Chemical Reactivity and Derivatization Pathways of 3 Chloro 2 2 2 Methoxyethoxy Ethoxy Aniline

Reactions Involving the Aromatic Amine Functionality

The primary aromatic amine group is a key site for reactivity, behaving as a potent nucleophile and a directing group in electrophilic aromatic substitution. Its derivatization is fundamental to altering the molecule's properties and constructing more complex structures.

The lone pair of electrons on the nitrogen atom of the aniline (B41778) group makes it highly nucleophilic and susceptible to reactions with a range of electrophiles.

Acylation: The amine readily reacts with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine (B92270), triethylamine) to form the corresponding amides. This transformation is often used to protect the amine group or to introduce new functional moieties.

Sulfonylation: In a similar fashion, reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) yields sulfonamides. The Hinsberg test, a classic chemical test, relies on this reactivity to distinguish between primary, secondary, and tertiary amines.

Alkylation: Direct alkylation of the amine nitrogen with alkyl halides can be challenging to control, often leading to mixtures of mono-, di-, and even tri-alkylated products (quaternary ammonium (B1175870) salts). Reductive amination, a two-step process involving condensation with an aldehyde or ketone followed by reduction of the resulting imine, offers a more controlled method for introducing alkyl groups.

Table 1: Representative Reactions of the Aromatic Amine Functionality

Reaction Type Electrophile Reagent/Conditions Product
Acylation Acetyl chloride Pyridine, 0°C to RT N-(3-Chloro-2-(2-(2-methoxyethoxy)ethoxy)phenyl)acetamide
Sulfonylation p-Toluenesulfonyl chloride NaOH (aq), RT N-(3-Chloro-2-(2-(2-methoxyethoxy)ethoxy)phenyl)-4-methylbenzenesulfonamide
Alkylation (Reductive Amination) Formaldehyde NaBH₃CN, Methanol, RT 3-Chloro-N-methyl-2-(2-(2-methoxyethoxy)ethoxy)aniline

The aniline functionality is a critical building block for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. These reactions typically involve condensation with bifunctional reagents, leading to cyclization and the formation of new ring systems.

For instance, condensation reactions with 1,3-dicarbonyl compounds can lead to the formation of substituted quinolines via the Combes quinoline (B57606) synthesis. Similarly, reaction with α,β-unsaturated ketones can yield pyridines. beilstein-journals.org The specific reaction pathway and resulting heterocyclic scaffold depend on the nature of the condensing partner and the reaction conditions employed. nih.govbeilstein-journals.orgmdpi.com These transformations are pivotal in medicinal chemistry and materials science for creating novel molecular frameworks. nih.gov

Transformations at the Chlorinated Aromatic Ring Position

The chlorine atom on the aromatic ring serves as a handle for introducing new substituents through substitution or cross-coupling reactions. While the ring is generally electron-rich due to the amine and ether substituents, making it less ideal for certain substitution pathways, modern catalytic methods provide powerful tools for its functionalization.

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, chlorine) to stabilize the negatively charged Meisenheimer intermediate. lumenlearning.comlibretexts.orglibretexts.org The structure of 3-Chloro-2-[2-(2-methoxyethoxy)ethoxy]aniline contains electron-donating groups (amine and ether), which deactivate the ring towards classical SNAr reactions. nih.gov Consequently, displacing the chloride with nucleophiles like alkoxides, amines, or thiols under standard SNAr conditions is generally unfavorable.

However, in some specific cases, particularly with highly reactive nucleophiles or under forcing conditions (high temperature and pressure), substitution may occur. The reaction's feasibility is highly dependent on the specific nucleophile and reaction conditions. nih.gov

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, and they represent the most effective strategy for modifying the chlorinated position of this molecule. Aryl chlorides, while less reactive than the corresponding bromides or iodides, are suitable substrates for many modern, highly active catalyst systems.

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the aryl chloride with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov This method is exceptionally versatile, allowing for the introduction of a wide range of aryl, heteroaryl, vinyl, or alkyl groups. researchgate.netresearchgate.netnih.gov

Buchwald-Hartwig Amination: This powerful reaction forms a C-N bond by coupling the aryl chloride with a primary or secondary amine, or even ammonia (B1221849) equivalents. wikipedia.orglibretexts.orgorganic-chemistry.org It is a premier method for synthesizing substituted anilines and diarylamines. The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. orgsyn.orgacsgcipr.org

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Catalyst/Ligand System Base Potential Product
Suzuki-Miyaura Phenylboronic acid Pd(OAc)₂, SPhos K₂CO₃ 2'-[2-(2-Methoxyethoxy)ethoxy]-1,1'-biphenyl-3-amine
Suzuki-Miyaura 4-Pyridylboronic acid Pd₂(dba)₃, XPhos K₃PO₄ 3-(4-Pyridyl)-2-[2-(2-methoxyethoxy)ethoxy]aniline
Buchwald-Hartwig Morpholine Pd(OAc)₂, RuPhos NaOt-Bu 4-(3-Amino-2-(2-(2-methoxyethoxy)ethoxy)phenyl)morpholine
Buchwald-Hartwig Aniline Pd₂(dba)₃, BrettPhos K₃PO₄ N-Phenyl-2'-[2-(2-methoxyethoxy)ethoxy]-1,1'-biphenyl-3-amine

Reactivity and Potential Transformations of the Polyether Side Chain

The 2-(2-methoxyethoxy)ethoxy side chain is generally robust and chemically inert under most conditions used to modify the aniline or the aromatic ring. Ethers are known for their stability, making them excellent linkers or solubilizing groups.

However, under specific and harsh conditions, this chain can undergo transformations:

Ether Cleavage: Strong protic acids, particularly hydrobromic acid (HBr) or hydroiodic acid (HI), can cleave ether linkages at high temperatures. This reaction would likely proceed non-selectively, potentially breaking down the polyether chain into various halo-alkoxy derivatives.

Oxidation: While resistant to mild oxidizing agents, very strong oxidizing conditions could potentially lead to the degradation of the ether chain.

Demethylation: The terminal methyl ether could potentially be cleaved selectively using reagents like boron tribromide (BBr₃) to reveal a primary alcohol, which could then be further functionalized.

These transformations are generally considered difficult and would require careful selection of reagents to avoid unwanted side reactions at the more sensitive aniline and chloro-substituted aromatic ring.

Studies on the Stability and Potential for Cleavage of Ether Linkages

The stability of poly(ethylene glycol) and its derivatives, which share the repeating ethoxy unit with the side chain of the title compound, has been extensively studied. These studies provide a basis for understanding the potential degradation pathways of the ether linkages in this compound. The presence of the aniline moiety and the chloro substituent can influence the electronic properties of the ether oxygen atoms, potentially affecting their susceptibility to protonation and subsequent cleavage.

Hypothetical Stability Data under Forced Degradation Conditions:

Below is a hypothetical data table illustrating the potential stability of the ether linkages under various stress conditions. It is important to note that this data is illustrative and not based on experimental results for this specific compound.

ConditionReagentTemperature (°C)Duration (h)Extent of Ether Linkage Cleavage (%)
Acidic1 M HCl6024< 5
Acidic6 M HCl1001215-25
Basic1 M NaOH6024< 1
Oxidative3% H₂O₂2548< 2
PhotolyticUV (254 nm)2572< 1

This table is for illustrative purposes only.

Functionalization of Terminal Methoxy (B1213986) Group or Backbone Hydroxyls (if generated)

The terminal methoxy group of the polyether side chain offers a potential site for chemical modification, although its reactivity is generally low. Direct functionalization of the methoxy group is challenging. However, should the ether linkages undergo partial cleavage under harsh acidic conditions, hydroxyl groups could be generated along the backbone, presenting more accessible points for derivatization.

Drawing parallels from the extensive research on the functionalization of poly(ethylene glycol) (PEG), a variety of chemical transformations can be envisioned for any generated hydroxyl groups. These reactions could be employed to attach a range of functionalities, thereby modifying the physicochemical properties of the parent molecule.

Potential Derivatization Reactions of Generated Hydroxyl Groups:

Esterification: Reaction with carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) in the presence of a catalyst to form esters.

Etherification: Further reaction with alkyl halides or other electrophiles under basic conditions to introduce different ether functionalities.

Activation for Nucleophilic Substitution: Conversion of the hydroxyl group into a better leaving group (e.g., tosylate, mesylate) to facilitate substitution with a wide range of nucleophiles.

Exploration of Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. rsc.org Anilines are frequently employed as key building blocks in a variety of MCRs, leveraging the nucleophilicity of the amino group. The unique substitution pattern of this compound, with its steric bulk and electronic modifications from the chloro and ether substituents, could lead to interesting reactivity and selectivity in such transformations.

Several well-known MCRs could potentially incorporate this compound:

Ugi Reaction: A four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide. The use of this compound as the amine component would lead to the formation of complex α-acylamino carboxamides.

Passerini Reaction: A three-component reaction between a carboxylic acid, an isocyanide, and a carbonyl compound. While anilines are not direct components, they can be used to generate imines in situ for aza-Passerini reactions.

Hantzsch Dihydropyridine Synthesis: A four-component reaction of an aldehyde, ammonia or an amine, and two equivalents of a β-ketoester. Employing this compound would yield N-substituted dihydropyridines.

Biginelli Reaction: A three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) or thiourea. While not a direct application for an aniline, modifications of this reaction could potentially incorporate aniline derivatives.

The steric hindrance from the ortho-ether side chain and the electronic effect of the meta-chloro group would likely influence the reaction rates and yields of these MCRs compared to simpler anilines.

Hypothetical Ugi Reaction with this compound:

AldehydeIsocyanideCarboxylic AcidSolventYield (%)
Benzaldehydetert-Butyl isocyanideAcetic acidMethanol65
4-NitrobenzaldehydeCyclohexyl isocyanidePropionic acidDichloromethane (B109758)58
IsobutyraldehydeBenzyl (B1604629) isocyanideBenzoic acidMethanol72

This table presents hypothetical data for illustrative purposes.

Mechanistic Investigations of Novel Chemical Transformations and Reaction Kinetics

While specific mechanistic studies on this compound are not available in the current literature, the kinetics of reactions involving substituted anilines have been a subject of extensive research. orientjchem.org These studies provide a framework for predicting the mechanistic pathways and reaction rates for this compound.

The reactivity of the aniline nitrogen is influenced by both the electron-withdrawing inductive effect of the chloro group and the electron-donating resonance effect of the ether oxygen (though the latter is less direct). The steric bulk of the ortho-polyether chain would also play a significant role in the kinetics of reactions involving the amino group, potentially slowing down reactions where the approach of a reactant to the nitrogen is rate-limiting.

Kinetic Studies of Substituted Anilines:

Kinetic studies on reactions such as N-acylation, diazotization, and oxidation of various substituted anilines have shown that the rate of reaction is highly dependent on the nature and position of the substituents on the aromatic ring. orientjchem.org For this compound, it would be expected that:

The electron-withdrawing chloro group would decrease the nucleophilicity of the amino group, thereby slowing down reactions with electrophiles compared to unsubstituted aniline.

The ortho-polyether group would introduce significant steric hindrance, which could lead to lower reaction rates, especially in reactions requiring a specific orientation of the reactants.

Hypothetical Rate Constants for the Acetylation of Substituted Anilines:

Aniline DerivativeRate Constant (k) at 25°C (M⁻¹s⁻¹)
Aniline5.1 x 10⁻¹
3-Chloroaniline (B41212)1.2 x 10⁻²
2-Ethoxyaniline2.5 x 10⁻¹
This compound8.5 x 10⁻³ (estimated)

This table contains hypothetical and estimated data for comparative illustration.

Further mechanistic investigations, potentially employing computational modeling and experimental kinetic studies, would be necessary to fully elucidate the unique reactivity of this compound in various chemical transformations.

Advanced Spectroscopic and Structural Elucidation Techniques for the Compound

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the unambiguous determination of a molecule's carbon-hydrogen framework. A combination of one-dimensional and two-dimensional NMR experiments would be essential for the complete structural assignment of 3-Chloro-2-[2-(2-methoxyethoxy)ethoxy]aniline.

Proton (¹H), Carbon-13 (¹³C), and Advanced 2D NMR Experiments (e.g., COSY, HSQC, HMBC)

Proton (¹H) NMR: The ¹H NMR spectrum would reveal the number of distinct proton environments, their chemical shifts, integration (ratio of protons), and multiplicity (splitting patterns due to spin-spin coupling). The aromatic protons on the chloroaniline ring would appear in the downfield region, typically between 6.5 and 7.5 ppm, with their splitting patterns dictated by their relative positions. The protons of the ethoxy chains would resonate in the upfield region, generally between 3.5 and 4.5 ppm, with the terminal methoxy (B1213986) group protons appearing as a sharp singlet around 3.3 ppm. The protons of the primary amine group (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum would identify all unique carbon atoms in the molecule. The aromatic carbons would have signals in the range of 110-150 ppm. The carbons of the ether linkages would be expected between 60 and 80 ppm, while the terminal methoxy carbon would appear around 59 ppm.

2D NMR Experiments:

COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling relationships, helping to trace the connectivity of adjacent protons within the aromatic ring and the ethoxy chains. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that bears protons. sdsu.edulibretexts.org

Expected ¹H NMR Data Expected ¹³C NMR Data
Aromatic ProtonsAromatic Carbons
Methylene Protons (ethoxy)Methylene Carbons (ethoxy)
Methoxy ProtonsMethoxy Carbon
Amine Protons

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through the analysis of its fragmentation patterns.

The expected fragmentation of this compound under electron ionization would likely involve cleavage of the ether linkages and the bond between the aromatic ring and the side chain. miamioh.edulibretexts.org Key fragments would correspond to the chloroaniline moiety and various segments of the methoxyethoxyethoxy side chain.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion with high precision. This data is crucial for confirming the elemental composition of the molecule and distinguishing it from other compounds with the same nominal mass. The predicted monoisotopic mass for C₁₁H₁₆ClNO₃ is a key parameter that would be verified by HRMS.

Predicted Mass Spectrometry Data
Formula C₁₁H₁₆ClNO₃
Monoisotopic Mass 245.0819 Da
[M+H]⁺ 246.0891 Da
[M+Na]⁺ 268.0710 Da

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C-O bonds of the ether linkages, the aromatic C=C bonds, and the C-Cl bond.

Functional Group Expected IR Absorption Range (cm⁻¹)
N-H Stretch (Amine)3300-3500 (typically two bands for a primary amine)
C-H Stretch (Aromatic)3000-3100
C-H Stretch (Aliphatic)2850-3000
C=C Stretch (Aromatic)1450-1600
C-O Stretch (Ether)1050-1150
C-Cl Stretch600-800

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be dominated by absorptions due to the substituted benzene (B151609) ring. The presence of the amino and chloro substituents, as well as the ether linkage, would influence the position and intensity of the absorption maxima (λmax), providing insights into the electronic structure of the chromophore.

X-ray Crystallography for Definitive Solid-State Molecular Structure Determination (if suitable crystals are obtained)

Should a single crystal of sufficient quality be grown, X-ray crystallography would provide the most definitive structural information. This technique would allow for the precise determination of bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the solid state. This would confirm the connectivity established by NMR and provide detailed insight into the molecule's conformation.

Computational and Theoretical Investigations of 3 Chloro 2 2 2 Methoxyethoxy Ethoxy Aniline

Quantum Chemical Calculations for Electronic Structure, Bonding Analysis, and Molecular Orbital Theory

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic properties of molecules. For 3-Chloro-2-[2-(2-methoxyethoxy)ethoxy]aniline, these calculations reveal how the interplay of its functional groups—the electron-withdrawing chlorine atom, the electron-donating amino group, and the ether-linked side chain—governs the electronic landscape of the molecule.

DFT studies on similar substituted anilines have shown that such calculations can accurately predict geometric parameters and electronic descriptors. researchgate.net The calculated partial atomic charges are crucial for understanding intermolecular interactions and reactivity; the nitrogen atom of the amino group is expected to have a significant negative partial charge, making it a primary site for electrophilic attack. tandfonline.comresearchgate.net Conversely, the hydrogen atoms of the amine group will carry positive charges, enabling them to act as hydrogen bond donors.

Bonding analysis provides further detail on the molecule's stability and structure. The lengths of the carbon-carbon bonds in the aromatic ring, the C-N, C-Cl, and C-O bond lengths are all influenced by the electronic effects of the substituents. For instance, the C-N bond may exhibit some degree of double bond character due to the delocalization of the nitrogen lone pair into the aromatic system.

Molecular Orbital Theory offers a deeper understanding of the molecule's chemical behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is likely localized on the aniline (B41778) ring and the amino group, indicating this region's propensity to donate electrons in chemical reactions. The LUMO, conversely, represents the region most susceptible to accepting electrons. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and electronic excitation properties.

Table 1: Predicted Electronic and Structural Properties from Quantum Chemical Calculations
PropertyPredicted Value/DescriptionSignificance
Dipole MomentModerate to HighInfluences solubility and intermolecular interactions.
Partial Charge on N-0.4 to -0.6 eIndicates a primary site for electrophilic attack.
Partial Charge on Cl-0.1 to -0.2 eReflects the electronegativity and influence of chlorine.
HOMO Energy~ -5.5 eVRelates to the ionization potential and electron-donating ability.
LUMO Energy~ -0.5 eVRelates to the electron affinity and electron-accepting ability.
HOMO-LUMO Gap~ 5.0 eVIndicates high kinetic stability.
C-N Bond Length~ 1.40 ÅShorter than a typical single bond, suggesting some double bond character.

Conformational Analysis and Energy Landscapes of the Flexible Polyether Side Chain

The [2-(2-methoxyethoxy)ethoxy] side chain imparts significant conformational flexibility to the molecule. This flexibility is crucial as different conformations can lead to different physical properties and biological activities. Conformational analysis aims to identify the stable, low-energy arrangements of this chain. nih.gov

The potential energy landscape of a flexible molecule describes the energy of the molecule as a function of its geometry. researchgate.net For the polyether side chain, the key degrees of freedom are the torsion angles around the various C-C and C-O bonds. The interplay between steric hindrance and stabilizing electronic interactions determines the preferred conformations. Computational methods can systematically rotate these bonds to map out the potential energy surface and identify local and global energy minima. mdpi.com

Studies on similar flexible polymer chains show that they often exhibit complex energy landscapes with multiple funnels and a wide range of relaxation timescales. researchgate.netfigshare.com The presence of oxygen atoms in the polyether chain allows for potential intramolecular hydrogen bonding with the amino group hydrogens, which could stabilize certain folded conformations. The relative populations of these conformers at a given temperature can be estimated using Boltzmann statistics, providing a comprehensive picture of the molecule's dynamic structural behavior in solution. Understanding this landscape is essential for predicting how the molecule might interact with and adapt its shape to a binding site on a biological target. mdpi.com

Table 2: Hypothetical Relative Energies of Side Chain Torsional Conformers
Torsion Angle (O-C-C-O)ConformationRelative Energy (kcal/mol)Predicted Population (298 K)
~180°Anti (trans)0.0High
~60°Gauche0.8Moderate
~ -60°Gauche0.8Moderate
Eclipsed> 5.0Very Low

Prediction of Chemical Reactivity and Reaction Pathways via Computational Modeling

Computational modeling is instrumental in predicting the chemical reactivity of this compound and elucidating potential reaction pathways. tandfonline.com By analyzing the molecule's electronic structure, one can identify the most probable sites for various chemical reactions.

Reactivity descriptors derived from DFT, such as Fukui functions and the dual descriptor, can pinpoint the atoms most susceptible to nucleophilic, electrophilic, or radical attack. For this aniline derivative, the amino group is a key site for reactions like acylation, alkylation, and oxidation. researchgate.net The aromatic ring is activated towards electrophilic substitution, with the directing effects of the amino, chloro, and ether groups determining the regioselectivity of such reactions. The ortho- and para- positions relative to the powerful activating amino group are expected to be the most reactive sites.

Table 3: Predicted Reactivity Indices for Key Atomic Sites
Atom/PositionPartial ChargeFukui Index (f-) for Electrophilic AttackFukui Index (f+) for Nucleophilic AttackPredicted Reactivity
N (amino)High NegativeHighLowHigh for electrophiles (e.g., acylation).
C4 (para to NH2)Moderate NegativeHighLowHigh for electrophilic aromatic substitution.
C6 (ortho to NH2)Moderate NegativeHighLowHigh for electrophilic aromatic substitution.
C3 (with Cl)Slight PositiveLowModeratePotential site for nucleophilic aromatic substitution under harsh conditions.

Molecular Dynamics Simulations for Understanding Intermolecular Interactions and Solution Behavior

While quantum chemical calculations provide detailed information on a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of a molecule in a condensed phase, such as in solution. MD simulations model the movements of atoms and molecules over time, offering a dynamic picture of intermolecular interactions. bohrium.com

For this compound, MD simulations can reveal how it interacts with solvent molecules. In an aqueous solution, the amino group would act as both a hydrogen bond donor and acceptor, while the oxygen atoms in the polyether chain would act as hydrogen bond acceptors. bohrium.com These interactions govern the molecule's solubility and its orientation at interfaces. The simulations can quantify these interactions by calculating radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom on the solute.

Furthermore, MD simulations provide insights into the dynamic behavior of the molecule itself within the solvent. The conformational flexibility of the polyether side chain can be observed directly, showing how it transitions between different low-energy states. mdpi.com These simulations can also be used to calculate important transport properties, such as the diffusion coefficient, which is a measure of how quickly the molecule moves through the solution. This information is critical for understanding mass transfer processes and predicting how the molecule might reach a target site in a biological system.

Table 4: Typical Intermolecular Interaction Energies from MD Simulations
Interaction TypeInteracting GroupsTypical Energy Range (kcal/mol)
Hydrogen BondingAniline N-H with Water O-3 to -6
Hydrogen BondingAniline N with Water O-H-2 to -4
Hydrogen BondingEther O with Water O-H-2 to -4
Van der WaalsAromatic Ring with SolventVariable, depends on solvent

In Silico Design and Prediction of Properties for Novel Derivatives

One of the most powerful applications of computational chemistry is the in silico design of novel molecules with desired properties. nih.gov Starting with the structure of this compound, new derivatives can be designed by systematically modifying its chemical structure. These modifications could include:

Changing the halogen substituent (e.g., F, Br, I) to modulate electronic properties and steric bulk.

Altering the length or branching of the polyether side chain to tune solubility, flexibility, and binding affinity. osti.gov

Introducing additional substituents onto the aromatic ring to modify reactivity and lipophilicity. rsc.org

For each newly designed derivative, computational methods can quickly predict a range of properties, a process known as property prediction or virtual screening. nih.govresearchgate.net This allows for the rapid evaluation of a large library of virtual compounds without the need for costly and time-consuming synthesis and experimental testing. Properties that can be reliably predicted include electronic properties (HOMO/LUMO energies), structural properties (conformations), and physicochemical properties like lipophilicity (logP), solubility, and polar surface area. This in silico approach accelerates the discovery of new molecules with optimized characteristics for specific applications, such as improved efficacy in drug design or enhanced performance in materials science. stmjournals.com

Table 5: In Silico Property Prediction for Hypothetical Derivatives
Derivative ModificationPredicted Change in PropertyRationale
Replace -Cl with -FIncreased Dipole MomentFluorine is more electronegative than chlorine.
Replace -Cl with -BrDecreased Reactivity (SNAr)The C-Br bond is weaker but bromine is less activating for nucleophilic attack.
Extend Ether Chain (+1 OCH2CH2)Increased logP and FlexibilityAddition of a nonpolar, flexible unit.
Add -NO2 at C5Decreased pKa of NH2The nitro group is a strong electron-withdrawing group.

Role As a Key Synthetic Building Block and Precursor in Advanced Organic Synthesis Research

Applications in the Construction of Complex Organic Scaffolds

The unique substitution pattern of 3-Chloro-2-[2-(2-methoxyethoxy)ethoxy]aniline provides chemists with a strategic starting point for synthesizing larger, more complex molecules. The nucleophilic amino group is a primary site for reactions, while the chloro atom can participate in various cross-coupling reactions, and the ether side chain can influence properties like solubility and conformation.

Substituted anilines are fundamental precursors for a vast array of nitrogen-containing heterocyclic compounds due to the reactivity of the amine group. beilstein-journals.org this compound is particularly well-suited for the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry.

One of the most significant applications of anilines with this type of substitution pattern is in the construction of the quinazoline (B50416) core. researchgate.netorganic-chemistry.org The synthesis often involves the condensation of a substituted aniline (B41778) with a 4-chloroquinazoline (B184009) intermediate. nih.gov The amino group of the aniline acts as a nucleophile, displacing the chlorine atom at the 4-position of the quinazoline to form a 4-anilinoquinazoline (B1210976) derivative. google.comnih.gov This reaction is a cornerstone in the synthesis of numerous biologically active compounds. The specific substituents on the aniline ring, such as the chloro and ether groups found in the title compound, are crucial for modulating the final product's chemical and physical properties. Research on the synthesis of other complex heterocyclic systems, such as pyrimido[4,5-b] google.comorganic-chemistry.orgoxazepines, has also utilized structurally similar 2,3-substituted chloroanilines, highlighting the role of this substitution pattern in accessing diverse and complex heterocyclic frameworks. researchgate.net

Heterocyclic SystemRole of this compoundKey Reaction Type
QuinazolinesServes as the aniline component, forming the 4-anilino substitution pattern.Nucleophilic Aromatic Substitution
Fused PyrimidinesActs as a nucleophilic building block to form fused ring systems.Condensation / Cyclization
BenzimidazolesCan be a precursor for forming the benzene (B151609) portion of the benzimidazole (B57391) scaffold.Condensation with carboxylic acids

The structure of this compound incorporates an aromatic ether linkage, and it can be used to build larger polyether structures. The terminal methoxy (B1213986) group and the aniline moiety provide points for further chemical modification and extension of the ether chain or attachment to other molecular fragments.

Furthermore, the compound is a suitable precursor for the synthesis of biaryl scaffolds. Biaryl motifs are common in pharmaceuticals, agrochemicals, and materials science. nih.gov The synthesis of biaryls from substituted anilines can be achieved through modern cross-coupling methodologies. capes.gov.brmdpi.com For instance, the aniline group can be converted into a diazonium salt, which can then undergo a Suzuki or other palladium-catalyzed cross-coupling reaction with a boronic acid to form a new carbon-carbon bond, thereby creating a biaryl system. organic-chemistry.org Alternatively, the chloro-substituent on the ring can participate directly in cross-coupling reactions with other aryl-organometallic reagents.

Precursor to Compounds for Specific Research Applications (without detailing activity)

The distinct features of this compound make it an important intermediate for synthesizing molecules intended for specific, high-value research applications.

A significant area where substituted anilines are employed is in the development of investigational receptor tyrosine kinase (RTK) inhibitors. nih.govmdpi.com The 4-anilinoquinazoline scaffold is a well-established pharmacophore for targeting the ATP-binding site of kinases like the epidermal growth factor receptor (EGFR). google.comgoogleapis.com

In the synthesis of these inhibitors, a molecule like this compound serves as the key "substituted aniline" portion that is coupled to the 4-position of a quinazoline ring. google.com The synthesis of the approved drug Gefitinib, for example, involves the reaction of a 4-chloroquinazoline with 3-chloro-4-fluoroaniline. nih.govgoogle.comnewdrugapprovals.org The substituents on the aniline ring are critical. The chlorine atom often occupies a specific region of the kinase binding pocket, while the flexible, hydrophilic [2-(2-methoxyethoxy)ethoxy] side chain can be used to improve aqueous solubility and pharmacokinetic properties of the final compound, a common strategy in drug design. Therefore, this aniline is a key building block for creating libraries of potential RTK inhibitors for screening and research. nih.govresearchgate.net

Target ClassStructural Contribution of Aniline MoietyRationale for Substituents
EGFR Tyrosine Kinase InhibitorsForms the 4-anilino fragment of the quinazoline core.Chloro group: Directed interaction within the kinase hinge region. Ether chain: Enhances solubility and modifies pharmacokinetic profile.
Other Kinase Inhibitor AnalogsProvides a substituted phenyl ring for interaction with the target protein.Allows for systematic modification to explore structure-activity relationships.

In the field of agrochemical research, substituted anilines are important intermediates for the synthesis of herbicides, fungicides, and insecticides. Structurally related compounds, such as 3-chloro-2-methylaniline (B42847), are documented as key precursors in the production of commercial herbicides. google.com For instance, 3-chloro-2-methylaniline is an intermediate in the synthesis of the quinolinecarboxylic acid herbicide quinclorac. google.com This establishes the utility of the 3-chloro-aniline scaffold in creating agrochemically relevant molecules. The specific [2-(2-methoxyethoxy)ethoxy] side chain on the title compound offers a point of novelty for researchers to develop new agrochemical candidates with potentially different uptake, translocation, or soil mobility properties.

Anilines have historically been foundational molecules in the dye industry. The amino group can be readily diazotized and coupled with electron-rich aromatic compounds to form azo dyes, which are a large and commercially important class of colorants. While specific applications of this compound in this area are not widely documented, its structure is amenable to such transformations. A related compound, 3-chloro-2-methylaniline, has been noted for its use in producing synthetic dyestuffs. google.com Furthermore, anilines can undergo oxidative polymerization to form conductive polymers like polyaniline ("aniline black"). mdpi.com The substituents on the aniline ring influence the properties of the resulting polymer, such as its processability, solubility, and electronic characteristics. Therefore, this compound could serve as a monomer for creating novel functional polymers with tailored properties for advanced materials research.

Development of Divergent and Convergent Synthetic Pathways Utilizing the Compound

This section would have ideally included:

Detailed examples of divergent synthetic strategies, where this compound is used as a common intermediate to generate a library of structurally diverse molecules.

In-depth analysis of convergent synthetic pathways, where complex fragments are synthesized separately and then coupled with a derivative of this aniline.

Data tables summarizing reaction conditions, yields, and the scope of these synthetic methodologies.

Discussion of the research findings and the significance of using this specific compound in advanced organic synthesis.

The absence of such information in the public domain makes it impossible to construct an article that is both scientifically sound and adheres to the specific requirements of the prompt. Further research and publication by the scientific community would be necessary before a comprehensive article on this topic can be written.

Structure Activity Relationship Sar Studies of Chemically Modified Derivatives of the 3 Chloro 2 2 2 Methoxyethoxy Ethoxy Aniline Core

Systematic Chemical Modification of the Aniline (B41778) Moiety and its Impact on Subsequent Reactivity

The primary amine (-NH₂) of the aniline group is a powerful activating, ortho, para-directing group in electrophilic aromatic substitution reactions. chemistrysteps.combyjus.com This high reactivity can sometimes be a drawback, leading to multiple substitutions or unwanted side reactions. libretexts.orglibretexts.org A common strategy to modulate this reactivity is the conversion of the amine to an amide, typically through acetylation.

By converting the amine of 3-Chloro-2-[2-(2-methoxyethoxy)ethoxy]aniline to an acetamide (B32628) (N-{3-chloro-2-[2-(2-methoxyethoxy)ethoxy]phenyl}acetamide), the activating influence of the nitrogen substituent is significantly attenuated. libretexts.org This is because the lone pair of electrons on the nitrogen atom experiences resonance delocalization with the adjacent carbonyl group, reducing its ability to donate electron density into the aromatic ring. chemistrysteps.com This moderation prevents over-reaction and allows for more selective chemical transformations on the aromatic ring.

For instance, in a hypothetical bromination reaction, the parent aniline is expected to react rapidly to yield a polysubstituted product due to the strong activation from the -NH₂ and the ether group. In contrast, the N-acetylated derivative would likely undergo controlled monobromination, primarily at the position para to the directing amide group.

Table 1: Illustrative Reactivity of the Aniline Moiety in Electrophilic Bromination This table presents hypothetical, expected outcomes based on established chemical principles.

Entry Starting Compound Reaction Conditions Major Product(s) Observations
1 This compound Br₂ in H₂O 4,6-Dibromo-3-chloro-2-[2-(2-methoxyethoxy)ethoxy]aniline Rapid reaction, formation of polysubstituted product due to high ring activation.

Exploration of Variations in the Length and Functionalization of the Polyether Side Chain

The [2-(2-methoxyethoxy)ethoxy] side chain significantly influences the molecule's physical properties, particularly its solubility and steric profile. Modifications to this chain, either by altering its length or changing its terminal functional group, can fine-tune these characteristics.

Shortening the chain, for example to a 3-chloro-2-(2-methoxyethoxy)aniline, would decrease the molecule's molecular weight and polarity, likely reducing its solubility in polar solvents. Conversely, extending the poly(ethylene glycol) (PEG)-like chain could enhance aqueous solubility and modify how the molecule interacts with surfaces or other chemical entities.

Functionalization of the chain's terminus provides another avenue for modification. Replacing the terminal methyl ether (-OCH₃) with a hydroxyl group (-OH) would introduce a protic site capable of hydrogen bonding, which could increase polarity and provide a new reactive handle for subsequent derivatization. Introducing a basic nitrogen atom, such as a dimethylamino group (-N(CH₃)₂), would create a derivative with a secondary basic center, in addition to the aniline nitrogen.

Table 2: Predicted Physicochemical Impact of Polyether Side Chain Modifications This table presents predicted trends based on general principles of physical organic chemistry.

Derivative Structure Side Chain Modification Predicted Impact on Polarity Predicted Impact on Steric Bulk
Parent Compound -O(CH₂)₂O(CH₂)₂OCH₃ Baseline Baseline
Derivative A -O(CH₂)₂OCH₃ (Shortened) Decrease Decrease
Derivative B -O(CH₂)₂O(CH₂)₂O(CH₂)₂OCH₃ (Lengthened) Increase Increase
Derivative C -O(CH₂)₂O(CH₂)₂OH (Terminal -OH) Significant Increase No significant change

Influence of Halogen Substitution Patterns on Chemical Transformation Efficiency and Regioselectivity

Altering the position or identity of the halogen substituent would predictably change the regiochemical outcome of subsequent reactions.

Positional Isomers: Moving the chlorine to the C-4 position would result in 4-Chloro-2-[2-(2-methoxyethoxy)ethoxy]aniline. In this isomer, the powerful directing effects of the amine and ether would strongly favor substitution at the C-5 and C-6 positions.

Halogen Identity: Replacing the chlorine at C-3 with a bromine (3-Bromo-2-[2-(2-methoxyethoxy)ethoxy]aniline) would not significantly alter the directing effects, but it could influence reaction rates due to differences in inductive effects and atomic size. Substitution with fluorine could lead to more pronounced electronic effects. researchgate.net

These modifications allow for precise control over the electronic and steric environment of the aromatic ring, thereby guiding the efficiency and regioselectivity of further chemical transformations.

Table 3: Predicted Regioselectivity of Nitration Based on Halogen Substitution Pattern This table shows predicted major mononitration products based on directing group effects.

Starting Compound Halogen Position Combined Directing Influence Predicted Major Product
This compound C-3 Strong activation and direction to C-4 and C-6 3-Chloro-4-nitro-2-[2-(2-methoxyethoxy)ethoxy]aniline
4-Chloro-2-[2-(2-methoxyethoxy)ethoxy]aniline C-4 Strong activation and direction to C-5 and C-6 4-Chloro-5-nitro-2-[2-(2-methoxyethoxy)ethoxy]aniline

Correlating Structural Changes with Physicochemical Parameters Relevant to Chemical Performance

The structural modifications detailed above have a direct and predictable impact on key physicochemical parameters such as the basicity of the aniline amine (pKa) and the molecule's solubility profile.

The pKa of the anilinium ion is highly sensitive to the electronic nature of substituents on the aromatic ring. researchgate.netresearchgate.net Electron-donating groups increase the electron density on the nitrogen, making it more basic and thus raising the pKa. chemistrysteps.com Conversely, electron-withdrawing groups decrease the electron density on the nitrogen, making it less basic and lowering the pKa. nih.govjournaleras.com

Effect of Halogens: The parent compound's chlorine atom is electron-withdrawing, which lowers the pKa relative to a non-halogenated analogue. Adding a second halogen, such as in a 3,5-dichloro derivative, would be expected to decrease the pKa further.

Effect of Amine Modification: Converting the amine to an acetamide effectively removes its basicity in typical aqueous pH ranges.

Solubility is primarily dictated by the interplay of the hydrophobic aromatic core and the hydrophilic polyether side chain. As discussed in section 7.2, lengthening the side chain or introducing polar terminal groups like -OH is expected to increase solubility in polar organic solvents such as methanol, while shortening the chain would favor solubility in less polar solvents like dichloromethane (B109758).

Table 4: Correlation of Structural Modifications with Predicted Physicochemical Parameters This table presents predicted trends for various hypothetical derivatives.

Derivative Key Structural Modification Expected Effect on Amine pKa Predicted Solubility in Methanol
Parent Compound 3-Chloro, -NH₂ Baseline Moderate
Derivative 1 3,5-Dichloro, -NH₂ Decrease (less basic) Moderate
Derivative 2 3-Chloro, -NHCOCH₃ Not applicable (non-basic) Moderate
Derivative 3 3-Chloro, -NH₂, Shortened Ether Minor change Decrease

Environmental Transformation and Degradation Pathways of the Compound and Its Derivatives if Applicable in Specific Research Contexts

Studies on Photolytic and Hydrolytic Degradation Pathways

No specific studies on the photolytic (degradation by light) or hydrolytic (degradation by water) pathways of 3-Chloro-2-[2-(2-methoxyethoxy)ethoxy]aniline were found. Research in this area would be necessary to understand how this compound behaves when exposed to sunlight in aquatic environments and its stability in water over time.

Investigation of Biotransformation Mechanisms in Model Environmental Systems

There is a lack of published research on the biotransformation of this compound in model environmental systems, such as microbial cultures, soil microcosms, or aquatic ecosystems. Such studies would be crucial for determining the potential for this compound to be broken down by microorganisms in soil and water.

Identification and Characterization of Environmental Metabolites and Transformation Products

Without studies on its degradation pathways, no environmental metabolites or transformation products of this compound have been identified or characterized. Identifying these products is a critical step in assessing the full environmental impact of a chemical, as the breakdown products can sometimes be more persistent or toxic than the parent compound.

Research into Environmental Persistence and Potential Mitigation Strategies

The environmental persistence of this compound is currently unknown. Data on its degradation rates under various environmental conditions are needed to assess how long this compound might remain in the environment after its release. Consequently, there is no research into specific mitigation strategies for this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Chloro-2-[2-(2-methoxyethoxy)ethoxy]aniline, and what key reaction parameters must be controlled?

  • Methodological Answer : The synthesis typically involves sequential functionalization of an aniline precursor. A plausible route includes:

Chlorination : Introduce the chloro substituent at the 3-position using selective chlorinating agents (e.g., Cl2/FeCl3 or N-chlorosuccinimide).

Etherification : Install the polyethoxy chain via nucleophilic substitution or Mitsunobu reaction. For example, reacting 3-chloro-2-hydroxyaniline with 2-(2-methoxyethoxy)ethyl bromide in the presence of a base (e.g., K2CO3) .

  • Critical Parameters :
  • Temperature control (< 50°C) to avoid decomposition of the ethoxy chain.
  • Stoichiometric excess of the etherifying agent to ensure complete substitution .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • <sup>1</sup>H/ <sup>13</sup>C NMR : Resolve splitting patterns from the aromatic ring (e.g., para-substituted aniline protons) and ethoxy chain protons (δ 3.4–3.7 ppm). Coupling constants help confirm substitution positions .
  • FTIR : Identify N–H stretching (3300–3500 cm<sup>−1</sup>) and C–O–C vibrations (1100–1250 cm<sup>−1</sup>) .
  • HRMS : Confirm molecular weight (C11H16ClNO3 requires m/z 245.082) .

Advanced Research Questions

Q. How can researchers optimize the etherification step when introducing multiple ethoxy groups in the synthesis of this compound?

  • Methodological Answer :

  • Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .
  • Stepwise Etherification : Introduce each ethoxy group sequentially to minimize steric hindrance. For example, first attach a methoxyethoxy group, then extend the chain with additional ethylene oxide units .
  • Side Reaction Mitigation : Monitor for over-alkylation by quenching aliquots and analyzing via TLC or LC-MS .

Q. What strategies address competing side reactions during the chlorination of precursor compounds in the synthesis of this compound?

  • Methodological Answer :

  • Protecting Groups : Temporarily protect the aniline NH2 group (e.g., acetylation) to prevent unwanted N-chlorination .
  • Regioselective Chlorination : Employ directing groups (e.g., methoxy) or use Lewis acids (e.g., FeCl3) to favor chloro substitution at the 3-position .
  • Post-Reaction Analysis : Use GC-MS or <sup>19</sup>F NMR (if fluorinated analogs are present) to quantify byproducts and adjust reagent ratios .

Q. How does the presence of ethoxy chains affect the solubility and purification of this compound?

  • Methodological Answer :

  • Solubility : The ethoxy groups enhance hydrophilicity, enabling dissolution in polar aprotic solvents (e.g., DMF, DMSO) for reactions. However, purification via column chromatography may require gradient elution (hexane → ethyl acetate) .
  • Crystallization Challenges : The flexible ethoxy chain inhibits crystallization; consider derivatization (e.g., hydrochloride salt formation) or using anti-solvents (e.g., diethyl ether) .

Q. What are the potential applications of this compound in polymer chemistry or as a ligand in coordination complexes?

  • Methodological Answer :

  • Polymer Chemistry : The compound can serve as a monomer for polyurethanes or epoxy resins, leveraging its amino group for crosslinking. Ethoxy chains improve flexibility and solubility in polymer matrices .
  • Coordination Chemistry : The aniline NH2 and ether oxygens act as donor sites for metal ions (e.g., Cu<sup>II</sup>, Fe<sup>III</sup>). Stability constants can be determined via potentiometric titration .

Data Contradictions and Resolution

  • Synthesis Route Variability : uses sodium polysulfide for chlorination, while employs nucleophilic substitution. Researchers must evaluate reaction scalability and purity requirements to choose between these methods .
  • Byproduct Formation : Competing O-alkylation vs. N-alkylation in etherification steps ( vs. 18). Use protecting groups (e.g., Boc for NH2) to suppress N-alkylation .

Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
3-Chloro-2-[2-(2-methoxyethoxy)ethoxy]aniline
Reactant of Route 2
Reactant of Route 2
3-Chloro-2-[2-(2-methoxyethoxy)ethoxy]aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.